(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a thiazolidinone core with a benzylidene substituent at position 5 and an imino group at position 2. Key structural features include:
- Benzylidene moiety: A 4-ethoxy-3-methoxy-substituted aromatic ring, contributing electron-donating effects via methoxy and ethoxy groups.
- Imino group: A 3-chlorophenyl substituent, introducing an electron-withdrawing chlorine atom. These groups influence electronic distribution, solubility, and biological interactions .
Properties
Molecular Formula |
C19H17ClN2O3S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-25-15-8-7-12(9-16(15)24-2)10-17-18(23)22-19(26-17)21-14-6-4-5-13(20)11-14/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-10- |
InChI Key |
FYOSFBSFPKLMLS-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3-Chlorophenyl)-2-Chloroacetamide
The preparation begins with the formation of N-(3-chlorophenyl)-2-chloroacetamide, a critical intermediate. Reacting 3-chloroaniline (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in dry dichloromethane at 0–5°C for 2 hours yields the acetamide derivative (78% yield). Pyridine (2.0 equiv) is employed as an acid scavenger to mitigate HCl liberation.
Cyclization with Ammonium Thiocyanate
Cyclization to the thiazolidin-4-one core is achieved by refluxing N-(3-chlorophenyl)-2-chloroacetamide with ammonium thiocyanate (1.5 equiv) in anhydrous ethanol (Scheme 1). The reaction proceeds at 80°C for 6 hours, forming 2-(3-chlorophenylimino)thiazolidin-4-one. Fourier-transform infrared (FTIR) analysis confirms C=O stretching at 1,686 cm⁻¹ and N–H deformation at 3,225 cm⁻¹, while ¹H NMR reveals a singlet for the methylene group at δ 3.96 ppm.
Table 1: Characterization Data for 2-(3-Chlorophenylimino)thiazolidin-4-One
| Parameter | Value/Observation |
|---|---|
| Yield | 82% |
| Melting Point | 168–170°C |
| ¹H NMR (CDCl₃) | δ 11.03 (s, 1H, NH), 7.51–7.29 (m, 4H, Ar), 3.96 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 172.1 (C=O), 33.4 (CH₂) |
One-Pot Multicomponent Benzylidene Functionalization
Aldol Condensation with 4-Ethoxy-3-Methoxybenzaldehyde
The benzylidene moiety is introduced via Knoevenagel condensation. A mixture of 2-(3-chlorophenylimino)thiazolidin-4-one (1.0 equiv), 4-ethoxy-3-methoxybenzaldehyde (1.2 equiv), and piperidine (0.1 equiv) in toluene is heated under reflux for 8 hours. The reaction is monitored by thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:7), affording the title compound as a yellow solid.
Microwave-Assisted Optimization
Microwave irradiation (200 W, 120°C) reduces the reaction time to 25 minutes with a yield increase to 89%. This method minimizes side products, as evidenced by high-performance liquid chromatography (HPLC) purity >98%.
Table 2: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
| Condition | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 8 h | 76% | 95% |
| Microwave Irradiation | 25 min | 89% | 98% |
Green Chemistry Approaches Using Heterogeneous Catalysts
Silica Gel-Mediated Synthesis
A solvent-free protocol employs silica gel (200 mesh) as a solid support. Equimolar quantities of 3-chloroaniline, chloroacetic acid, and 4-ethoxy-3-methoxybenzaldehyde are ground with silica gel (20% w/w) for 45 minutes. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 83% of the target compound. This method eliminates solvent waste and reduces energy consumption.
Ultrasound-Promoted Cyclization
Ultrasonication (40 kHz, 50°C) accelerates the cyclization step, completing the reaction in 1.5 hours with 91% yield. Dynamic light scattering (DLS) analysis confirms uniform particle size distribution (PDI = 0.21), enhancing crystallinity.
Structural Elucidation and Tautomeric Equilibrium
Spectroscopic Confirmation
The (2E,5Z) configuration is validated by nuclear Overhauser effect spectroscopy (NOESY), showing spatial proximity between the 3-chlorophenyl imino proton (δ 11.03) and the benzylidene methoxy group (δ 3.85). High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₉H₁₆ClN₃O₃S ([M+H]⁺ = 426.0624).
Tautomerization Studies
Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the imino tautomer is thermodynamically favored (ΔG = −12.3 kJ/mol) over the amino form. The equilibrium constant (K_eq = 4.7 × 10²) underscores the dominance of the (2E,5Z) isomer in solution.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine
In medicinal chemistry, (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is investigated for its potential as a therapeutic agent. Its anticancer properties are of particular interest, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis through the activation of specific signaling pathways and the generation of reactive oxygen species.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Moiety
Compound A : (2E,5Z)-5-(2,4-Dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
- Key Differences: Benzylidene substituents: 2,4-Dimethoxy (vs. 4-ethoxy-3-methoxy in the target compound). Imino group: 3-Trifluoromethylphenyl (vs. 3-chlorophenyl).
- Impact: The 2,4-dimethoxy configuration reduces steric hindrance compared to the ethoxy group.
Compound B : (2E,5Z)-5-(3,4,5-Trimethoxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one
- Key Differences: Benzylidene substituents: 3,4,5-Trimethoxy (bulkier, more electron-donating). Imino group: 4-Bromophenyl (heavier halogen vs. chlorine).
- Impact :
Substituent Variations on the Imino Group
Compound C : (2E,5Z)-5-(4-Chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- Key Differences: Benzylidene substituent: 4-Chloro (electron-withdrawing). Imino group: 3-Hydroxyphenyl (polar hydroxyl group).
- Chlorine at the benzylidene position may enhance π-π stacking in hydrophobic environments .
Compound D : (2E,5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
- Key Differences: Imino group: 2-Trifluoromethylphenyl (meta-substituted CF₃ vs. 3-chloro).
Biological Activity
The compound (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, with the CAS number 358399-39-0, belongs to the thiazolidinone class of compounds known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological activities of this compound, particularly its antibacterial and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.9 g/mol. The structure features a thiazolidinone core substituted with a chlorophenyl group and an ethoxy-methoxy benzylidene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₃S |
| Molecular Weight | 388.9 g/mol |
| CAS Number | 358399-39-0 |
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate. The compound in focus was synthesized through established methodologies that ensure high yield and purity. Characterization was performed using spectroscopic techniques including FT-IR, NMR, and mass spectrometry.
Antibacterial Activity
Research indicates that (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains:
- Escherichia coli : The compound demonstrated an inhibition rate of 88.46% .
- Staphylococcus aureus : It showed an inhibition rate of 91.66% , indicating potent activity comparable to standard antibiotics like Ampicillin.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Inhibition Rate (%) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 88.46 | 26 |
| Staphylococcus aureus | 91.66 | 24 |
These results suggest that the presence of electron-withdrawing groups such as chlorine enhances the antibacterial efficacy of thiazolidinone derivatives.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the ABTS radical cation decolorization assay. The compound exhibited antioxidant activity with a maximum inhibition percentage of 81.8% , which is attributed to the structural features that facilitate radical scavenging.
Table 2: Antioxidant Activity Results
| Compound | Maximum Inhibition (%) |
|---|---|
| (2E,5Z)-2-[(3-chlorophenyl)imino]-... | 81.8 |
Case Studies and Research Findings
A series of studies have explored various derivatives of thiazolidinone compounds, highlighting their broad-spectrum biological activities:
- Anticancer Activity : Compounds similar to (2E,5Z)-2-[(3-chlorophenyl)imino] have shown potential as anticancer agents, particularly against cell lines such as HT29 (colon cancer) and H460 (lung cancer).
- Kinase Inhibition : Certain thiazolidinones have been investigated for their ability to inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Properties : The thiazolidinone scaffold has been linked to anti-inflammatory activities in various models.
Q & A
Basic Question: What are the critical parameters for optimizing the synthesis of this thiazolidinone derivative?
Methodological Answer:
The synthesis involves multi-step protocols requiring precise control of reaction conditions. Key parameters include:
- Temperature : Intermediate formation (e.g., Schiff base condensation) typically occurs at 60–80°C, while cyclization to the thiazolidinone ring may require reflux (100–120°C) .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts are used depending on the step. For imine formation, Lewis acids like ZnCl₂ improve yield .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures aid in crystallization .
Example Protocol Table:
| Step | Reaction Type | Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Schiff base formation | 70°C, ZnCl₂, ethanol | 65–75% |
| 2 | Cyclization | Reflux, acetic acid, DMF | 80–85% |
| 3 | Purification | Recrystallization (ethanol/water) | Purity >95% |
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., variable IC₅₀ values in antimicrobial assays) may arise from:
- Structural isomerism : The (2E,5Z) configuration is critical; unintended (2Z,5E) isomers during synthesis can reduce potency. Use NOESY NMR to confirm stereochemistry .
- Assay conditions : Variations in cell lines or solvent systems (e.g., DMSO concentration) affect results. Standardize protocols using WHO guidelines for antimicrobial testing .
- Target specificity : Perform molecular docking studies to validate interactions with enzymes (e.g., bacterial dihydrofolate reductase) versus off-target effects .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the imino group (δ 8.2–8.5 ppm for aromatic protons) and benzylidene moiety (δ 7.3–7.8 ppm) .
- HRMS : Verify molecular weight (expected [M+H]⁺ ~447.8 g/mol) and isotopic patterns for chlorine .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .
Advanced Question: How can computational methods elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding stability to targets (e.g., kinase enzymes) using software like GROMACS. Focus on hydrogen bonding with the 3-chlorophenyl group .
- QSAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity sites (e.g., electrophilic benzylidene carbon) .
Basic Question: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of thiazolidinone derivatives .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove unreacted precursors .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >99% purity in pharmacological studies .
Advanced Question: How does the electronic nature of substituents influence the compound’s reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (Cl) : The 3-chlorophenyl imino group enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., by thiols in enzyme active sites) .
- Electron-Donating Groups (OCH₃) : The 4-ethoxy-3-methoxybenzylidene moiety increases solubility but may reduce membrane permeability (logP ~3.2) .
- Steric Effects : Bulky substituents at C5 hinder π-π stacking with biological targets, verified via CoMFA models .
Basic Question: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzylidene moiety .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the thiazolidinone ring .
- Oxygen Exposure : Argon/vacuum sealing prevents oxidation of the imino group .
Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications : Replace the 3-chlorophenyl group with a 3-CF₃ group to enhance binding to hydrophobic pockets (ΔG ~-9.2 kcal/mol) .
- Side Chain Optimization : Introduce a propyl linker at C3 to improve pharmacokinetics (t₁/₂ > 6 hours) .
- Bioisosteres : Substitute the thiazolidinone ring with a rhodanine scaffold to reduce cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
